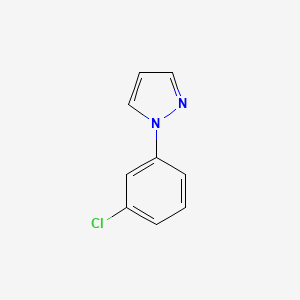

1-(3-Chlorophenyl)pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTWBTORFIIARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(3-Chlorophenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-(3-chlorophenyl)pyrazole. In the absence of readily available experimental spectra in public databases, this guide leverages established principles of NMR spectroscopy, including substituent effects and data from analogous structures, to present a comprehensive and predictive analysis. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or may encounter this molecular scaffold.

Introduction: The Significance of this compound and NMR Characterization

This compound belongs to the broad class of N-arylpyrazoles, which are prevalent structural motifs in a wide array of biologically active compounds. The pyrazole core is a key pharmacophore, and its substitution pattern, including the nature and position of substituents on the N-phenyl ring, can significantly modulate its pharmacological properties. The 3-chloro substitution, in particular, introduces specific electronic and steric features that can influence molecular interactions and metabolic stability.

Accurate structural elucidation is the cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive framework for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the well-established spectrum of 1-phenylpyrazole, with chemical shift adjustments informed by the known effects of a chlorine substituent in the meta position of a benzene ring.

Analysis of the Pyrazole Ring Protons:

The three protons on the pyrazole ring will exhibit distinct chemical shifts and coupling patterns. The proton at the C5 position (H-5) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom of the phenyl-substituted ring. The proton at C3 (H-3) will be the next most downfield, followed by the proton at C4 (H-4), which is expected to be the most upfield of the pyrazole protons.

Analysis of the 3-Chlorophenyl Ring Protons:

The four protons on the 3-chlorophenyl ring will present a complex splitting pattern. The chlorine atom exerts an electron-withdrawing inductive effect and a weak deactivating resonance effect. This leads to a general downfield shift of the aromatic protons compared to benzene (δ 7.34 ppm). The proton at the C2' position, being ortho to the pyrazole ring, is expected to be the most deshielded due to the anisotropic effect of the pyrazole ring current.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 2.5, 0.7 Hz |

| H-3 | ~7.7 - 7.9 | Doublet (d) | J ≈ 1.8 Hz |

| H-4 | ~6.4 - 6.6 | Doublet of doublets (dd) | J ≈ 2.5, 1.8 Hz |

| H-2' | ~7.8 - 8.0 | Triplet (t) or multiplet (m) | J ≈ 2.0 Hz |

| H-6' | ~7.6 - 7.8 | Multiplet (m) | |

| H-4' | ~7.4 - 7.6 | Multiplet (m) | |

| H-5' | ~7.3 - 7.5 | Multiplet (m) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted by considering the chemical shifts of 1-phenylpyrazole and applying the known substituent chemical shift (SCS) effects of a chlorine atom on a benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~141 - 143 |

| C-5 | ~129 - 131 |

| C-4 | ~107 - 109 |

| C-1' | ~140 - 142 |

| C-3' | ~134 - 136 |

| C-5' | ~130 - 132 |

| C-4' | ~127 - 129 |

| C-6' | ~120 - 122 |

| C-2' | ~118 - 120 |

Expert Commentary on Spectral Interpretation and Causality

The predicted chemical shifts are rooted in fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the pyrazole ring, coupled with its aromatic ring current, leads to a general deshielding of the attached phenyl protons, particularly the ortho protons (H-2' and H-6').

The chlorine atom at the C3' position primarily exerts an inductive electron-withdrawing effect, which deshields the attached carbon (C-3') and, to a lesser extent, the other carbons in the ring. The effect on the proton chemical shifts is more complex, involving a combination of inductive effects and subtle changes in the electronic distribution within the ring.

The relative positions of the pyrazole protons (H-5 > H-3 > H-4) are a hallmark of N-substituted pyrazoles and provide a reliable starting point for spectral assignment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for such compounds and its single residual solvent peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (400 MHz or higher is recommended for better spectral dispersion).

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve optimal resolution and lineshape. A line width of <0.5 Hz for the solvent peak is desirable.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a gentle exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the ¹H NMR signals.

-

Visualization of Structural Connectivity for NMR Assignment

The following diagram, generated using DOT language, illustrates the through-bond connectivity of the protons and carbons in this compound, which is the basis for spectral assignment through techniques like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).

Caption: Connectivity diagram of this compound.

Foreword: From the Desk of a Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Novel Pyrazole Compounds

In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of innovation. Its versatile structure is central to a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, this versatility presents a significant analytical challenge. The synthesis of novel pyrazole derivatives often yields a complex mixture of regioisomers and related impurities, each with potentially different efficacy and safety profiles.[1] Consequently, the ability to unambiguously identify and characterize these compounds is not merely a procedural step but a critical determinant of a research program's success.

This guide is born from years of field experience, troubleshooting complex analytical hurdles, and partnering with leading researchers. It is designed not as a rigid set of instructions, but as a strategic manual. We will move beyond simply listing protocols to explore the fundamental causality behind our experimental choices. Why select Gas Chromatography-Mass Spectrometry (GC-MS) over Liquid Chromatography-Mass Spectrometry (LC-MS)? How does the substitution pattern on the pyrazole ring dictate its fragmentation behavior? How can we leverage High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) to confidently elucidate the structure of a completely novel entity?

Our approach is built on a foundation of self-validating methodologies, ensuring that every piece of data you generate is robust, reproducible, and, above all, trustworthy. By grounding our discussion in authoritative literature and practical insights, this guide will empower you to navigate the complexities of pyrazole analysis with confidence and scientific rigor.

Chapter 1: The Analytical Crossroads: Choosing the Right Mass Spectrometry Platform

The first and most critical decision in analyzing a novel pyrazole is the selection of the appropriate analytical platform. This choice is fundamentally dictated by the compound's physicochemical properties—primarily its volatility and thermal stability—and the specific analytical question you aim to answer. The two primary pathways are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of the Pattern

GC-MS is the technique of choice for volatile and semi-volatile pyrazole compounds that are stable at elevated temperatures.[1][3] Its primary strength lies in the use of Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the molecule.[4] This energy input results in extensive and highly reproducible fragmentation, creating a unique mass spectral "fingerprint."

Causality Behind the Choice:

-

Library Matching: This fragmentation fingerprint is invaluable for identifying known pyrazoles by comparing the acquired spectrum against established libraries like the NIST database.

-

Structural Isomer Differentiation: While regioisomers have identical molecular weights, their EI fragmentation patterns can exhibit subtle yet significant differences in the relative abundances of fragment ions, aiding in their distinction.[1]

However, the requirement for volatility can be a limitation. Many complex pyrazoles developed in modern pharmaceutical programs are not amenable to GC analysis without chemical modification.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility Standard

LC-MS is the dominant platform in pharmaceutical analysis due to its broad applicability to non-volatile, polar, and thermally labile compounds.[5][6] It utilizes "soft" ionization techniques, primarily Electrospray Ionization (ESI), which gently transfers the analyte from the liquid phase into the gas phase as an intact ion.[4]

Causality Behind the Choice:

-

Molecular Weight Confirmation: The primary goal with a novel compound is to confirm its molecular weight. ESI excels at producing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, providing clear evidence of the parent mass.[7]

-

Broad Applicability: From polar starting materials to complex, high molecular weight final products, LC-MS can handle the vast majority of compounds synthesized in a drug discovery pipeline.[5][8]

-

Sensitivity and Throughput: Modern LC-MS systems offer exceptional sensitivity and the speed required for high-throughput screening and metabolism studies.[3]

The following table summarizes the key decision-making criteria for platform selection.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Suitability | Volatile, thermally stable compounds. | Wide range: polar, non-volatile, thermally labile. |

| Primary Ionization | Electron Ionization (EI) - Hard Ionization. | Electrospray Ionization (ESI) - Soft Ionization. |

| Key Information | Fragmentation pattern for library matching & structural detail. | Intact molecular weight confirmation. |

| Strengths | Excellent for isomer separation with optimized chromatography; reproducible fragmentation.[1] | High versatility; direct analysis of complex mixtures; ideal for drug discovery workflows.[5] |

| Limitations | Limited to volatile compounds; may require derivatization.[9] | Less structural information from a single MS scan; matrix effects can be more pronounced. |

The Analytical Workflow: A Strategic Overview

A robust analysis follows a logical progression from initial assessment to final structural confirmation. This workflow ensures that each step builds upon the last, leading to a comprehensive and reliable characterization of the novel pyrazole.

Chapter 2: Mastering GC-MS for Pyrazole Characterization

When applicable, GC-MS provides unparalleled insight into the structure of pyrazoles through detailed fragmentation analysis. Success hinges on meticulous sample preparation and a deep understanding of EI-induced fragmentation pathways.

Sample Preparation: The Gateway to Good Data

The goal of sample preparation for GC-MS is to introduce a clean, concentrated, and volatile sample into the instrument. For many pyrazoles, this is a simple dissolution in a volatile organic solvent like dichloromethane or ethyl acetate.[1]

Protocol 1: Standard Sample Preparation for GC-MS

-

Dissolution: Accurately weigh ~1 mg of the pyrazole sample into a 2 mL autosampler vial.

-

Solvent Addition: Add 1 mL of dichloromethane. Vortex for 30 seconds to ensure complete dissolution.

-

Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

-

Analysis: The sample is now ready for injection.

When to Derivatize: If a pyrazole contains polar functional groups (-OH, -NH, -COOH), it may exhibit poor peak shape or be non-volatile. Chemical derivatization is employed to mask these polar sites, increasing volatility.[10] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[11] This reaction replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.

Deciphering the Cracking Code: Pyrazole Fragmentation Patterns

Under 70 eV EI conditions, the pyrazole molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation. Understanding these pathways is key to structural elucidation.[2][12]

The Core Fragmentation Pathways: The pyrazole ring itself is relatively stable, but it predictably fragments through two main processes:

-

Loss of Dinitrogen (N₂): The M⁺˙ can rearrange and expel a molecule of N₂, leading to a cyclopropenyl cation fragment.[2]

-

Loss of Hydrogen Cyanide (HCN): Cleavage of the N-N and C-C bonds can lead to the elimination of HCN, a very stable neutral loss.[1][2]

The presence and position of substituents dramatically influence which fragmentation pathways dominate. The stability of the resulting fragment ions and neutral radicals governs the observed spectrum.[2][13]

For example, in a methyl-substituted pyrazole, the initial loss of a methyl radical (•CH₃) to form a stable pyrazolium cation can be a dominant fragmentation route.[2] Conversely, a nitro-substituted pyrazole will show characteristic losses of •NO and •NO₂.[2]

A Self-Validating GC-MS Protocol

This protocol is designed for the robust separation and identification of pyrazole isomers.

| Parameter | Setting | Rationale & Justification |

| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | A 5% phenyl-methylpolysiloxane stationary phase provides excellent general-purpose separation for a wide range of semi-polar compounds like pyrazoles.[1] |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of moderately stable compounds. |

| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp chromatographic peaks. Ratio can be adjusted based on sample concentration.[1] |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing optimal chromatographic efficiency. Constant flow ensures reproducible retention times.[1] |

| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) | The initial hold allows for solvent focusing. The temperature ramp effectively separates compounds based on boiling point and polarity. The final hold ensures all components elute. |

| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole to ensure consistent performance. |

| Ionization Energy | 70 eV | The industry standard for EI, ensuring fragmentation patterns are comparable to spectral libraries. |

| Mass Range | 40-500 m/z | Covers the expected mass range for the molecular ion and key fragments of most common pyrazole derivatives. |

Chapter 3: The LC-MS/MS Approach for Novel Pyrazole Discovery

For the majority of modern pyrazole-based drug candidates, LC-MS is the indispensable tool for analysis. Its power is fully realized when coupled with tandem mass spectrometry (MS/MS) for detailed structural investigation.

The Importance of Soft Ionization and Adducts

Electrospray Ionization (ESI) is the workhorse of pharmaceutical LC-MS.[3] It typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The choice of polarity is critical and depends on the pyrazole's structure; compounds with basic nitrogen atoms (most pyrazoles) are readily analyzed in positive mode.

A frequent and crucial part of interpreting ESI mass spectra is the recognition of adduct ions. These are formed when the analyte ion associates with solvent or salt molecules.[4] Recognizing these adducts is essential to avoid misidentifying the molecular ion.

Table of Common Adducts in Positive Ion ESI

| Adduct Ion | Mass Difference from M | Source |

| [M+H]⁺ | +1.0078 | Protonation (Most Common) |

| [M+NH₄]⁺ | +18.0334 | Ammonium salts in mobile phase (e.g., ammonium formate)[14] |

| [M+Na]⁺ | +22.9898 | Sodium contamination from glassware or solvents[14][15] |

| [M+K]⁺ | +38.9637 | Potassium contamination[14] |

| [M+CH₃OH+H]⁺ | +33.0334 | Methanol from mobile phase |

| [M+ACN+H]⁺ | +42.0338 | Acetonitrile (ACN) from mobile phase |

Tandem Mass Spectrometry (MS/MS): Unlocking the Structure

Tandem MS is a multi-stage process used to systematically fragment an ion of interest to reveal its structure.[16]

The MS/MS Process:

-

MS1 (Precursor Selection): In the first stage, the mass spectrometer (e.g., a quadrupole) is set to isolate a specific ion of interest, typically the [M+H]⁺ of the novel pyrazole. All other ions are discarded.

-

Collision-Induced Dissociation (CID): The isolated precursor ions are passed into a collision cell filled with an inert gas (like argon or nitrogen). The ions collide with the gas molecules, causing them to gain internal energy and fragment.

-

MS2 (Product Ion Analysis): In the second stage, the resulting fragment ions (product ions) are scanned and detected, generating a product ion spectrum.

This product ion spectrum is a fragmentation fingerprint of the selected precursor ion. For novel pyrazoles, this data is invaluable for proposing and confirming the compound's structure, identifying the location of substituents, and differentiating between isomers.[17]

A Self-Validating LC-MS/MS Protocol

This protocol is designed for the characterization and structural elucidation of novel pyrazole drug candidates.

| Parameter | Setting | Rationale & Justification |

| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | C18 (octadecylsilane) is a highly versatile reversed-phase chemistry that provides excellent retention and separation for a wide range of drug-like molecules.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting efficient ionization in positive mode ESI and improving chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 8 minutes | A standard gradient that will elute a wide range of compounds. It can be tailored (e.g., made shallower) to improve the resolution of closely eluting isomers. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is the standard for drug-like molecules. Positive mode is ideal for pyrazoles due to the basicity of the ring nitrogens.[3] |

| MS1 Scan Range | 100-1000 m/z | A broad range to ensure detection of the precursor ion. |

| MS/MS Method | Data-Dependent Acquisition (DDA) | The instrument automatically selects the top 3-5 most intense ions from the MS1 scan for fragmentation, enabling untargeted discovery. |

| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using a range of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are produced, providing a richer dataset for interpretation. |

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. mdpi.com [mdpi.com]

- 7. providiongroup.com [providiongroup.com]

- 8. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]

- 15. support.waters.com [support.waters.com]

- 16. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 1-(3-Chlorophenyl)pyrazole: A Technical Guide for Preclinical Research

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel small molecule, 1-(3-Chlorophenyl)pyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid, templated approach. Instead, it offers a dynamic, logic-driven workflow that adapts to emerging data, ensuring a robust and scientifically sound investigation. Our focus is on the causality behind experimental choices, fostering a self-validating system of inquiry from initial hypothesis generation to detailed mechanistic confirmation.

Introduction: The Pyrazole Scaffold and the Uncharacterized Potential of this compound

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5][6]. The specific biological activities of pyrazole derivatives are heavily influenced by the nature and position of their substituents[7][8]. The subject of this guide, this compound, represents a synthetically accessible yet largely uncharacterized entity within this important class of compounds. The presence of the 3-chlorophenyl group at the N1 position suggests potential for specific interactions with biological targets, warranting a thorough investigation into its mechanism of action.

This guide will outline a systematic, multi-pronged approach to:

-

Identify the primary cellular and molecular targets of this compound.

-

Elucidate the signaling pathways modulated by the compound.

-

Establish a clear link between its molecular mechanism and its physiological effects.

Foundational Hypothesis Generation: Leveraging Existing Knowledge of Substituted Pyrazoles

Given the nascent stage of research on this compound, our initial hypotheses are informed by the known activities of structurally related compounds. The literature reveals that pyrazole derivatives can exert their effects through various mechanisms:

-

Enzyme Inhibition: Many pyrazole-containing drugs function as enzyme inhibitors. For instance, some derivatives have been shown to inhibit kinases such as AKT2/PKBβ, which are crucial nodes in oncogenic signaling pathways[9][10]. Others have demonstrated inhibitory activity against enzymes like succinate dehydrogenase and 15-Lipoxygenase[11][12].

-

Modulation of Oxidative Stress: Several pyrazole derivatives have been reported to induce the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells[13][14]. Conversely, some exhibit antioxidant properties.

-

Receptor Antagonism: The antagonism of receptors like the transient receptor potential vanilloid subtype 1 (TRPV-1) has been observed with certain N1-substituted pyrazoles[7].

Based on these precedents, we can formulate several initial hypotheses for the mechanism of action of this compound:

-

Hypothesis 1 (Oncology): this compound exhibits anti-proliferative activity in cancer cell lines through the inhibition of a key signaling kinase or by inducing oxidative stress-mediated apoptosis.

-

Hypothesis 2 (Inflammation): The compound possesses anti-inflammatory properties by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases.

-

Hypothesis 3 (Infectious Disease): this compound demonstrates antimicrobial or antifungal activity by targeting essential enzymes in pathogens, such as succinate dehydrogenase[11].

The following experimental workflow is designed to systematically test these hypotheses and refine our understanding of the compound's biological activity.

Experimental Workflow: A Phased Approach to Mechanistic Elucidation

This workflow is structured in a phased manner, with each phase building upon the results of the previous one. This iterative process allows for the efficient allocation of resources and ensures that the investigation remains focused on the most promising avenues.

Phase 1: Initial Phenotypic Screening and Target Identification

The primary objective of this phase is to identify the broad biological effects of this compound and to generate a preliminary list of potential molecular targets.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound across a diverse panel of human cell lines.

-

Methodology:

-

Select a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, glioma) and a non-cancerous control cell line (e.g., fibroblasts)[9].

-

Culture cells in appropriate media and seed them into 96-well plates.

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Determine the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

-

-

Data Presentation:

| Cell Line | Tissue Origin | IC50 (µM) at 48h |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| GL261 | Glioma | Experimental Value |

| MRC-5 | Normal Lung Fibroblast | Experimental Value |

-

Causality and Interpretation: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would suggest a potential therapeutic window and support Hypothesis 1. The profile of sensitive cell lines can provide initial clues about the underlying mechanism.

Experimental Protocol 2: Kinase Panel Screening

-

Objective: To identify potential kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound against a broad panel of purified human kinases (e.g., >100 kinases) at a fixed concentration (e.g., 10 µM).

-

Measure the percentage of inhibition for each kinase.

-

For any "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value for the purified enzyme.

-

-

Causality and Interpretation: The identification of specific kinase targets with low micromolar or nanomolar IC50 values would provide strong evidence for a direct inhibitory mechanism and would guide subsequent cellular assays. For example, inhibition of AKT2/PKBβ would strongly support a role in modulating a key oncogenic pathway[9][10].

Experimental Workflow Diagram: Phase 1

Caption: Phase 1 workflow for initial screening and target identification.

Phase 2: Cellular Mechanism of Action and Pathway Analysis

Assuming positive results from Phase 1 suggesting an anti-proliferative effect, this phase aims to elucidate the cellular consequences of target engagement.

Experimental Protocol 3: Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat a sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.

-

Analyze the DNA content of the cells using flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would indicate interference with cell cycle progression, a common mechanism for anticancer agents[13].

Experimental Protocol 4: Apoptosis Assays

-

Objective: To determine if the compound induces programmed cell death.

-

Methodology:

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

-

Assess apoptosis using multiple methods for robust validation:

-

Annexin V/Propidium Iodide Staining: Detects early and late apoptotic cells by flow cytometry.

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis[13].

-

Western Blot for PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase, a hallmark of apoptosis.

-

-

-

Causality and Interpretation: A significant increase in the apoptotic cell population and activation of caspases would confirm that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Experimental Protocol 5: Reactive Oxygen Species (ROS) Detection

-

Objective: To investigate the role of oxidative stress in the compound's mechanism of action.

-

Methodology:

-

Treat a sensitive cell line with the compound for various time points (e.g., 1, 6, 24 hours).

-

Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA.

-

Measure the fluorescence intensity using a plate reader or flow cytometry.

-

To confirm causality, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the compound and assess if this rescues the cells from apoptosis.

-

-

Causality and Interpretation: An increase in ROS levels that is correlated with the induction of apoptosis, and the reversal of this effect by an antioxidant, would strongly support a mechanism involving oxidative stress[13][14].

Signaling Pathway Diagram: Hypothetical Apoptosis Induction

Caption: Hypothetical signaling pathway for apoptosis induction.

Phase 3: Target Validation and In-depth Mechanistic Studies

This final phase focuses on confirming the direct interaction between this compound and its putative target(s) and further dissecting the downstream signaling events.

Experimental Protocol 6: Western Blotting for Pathway Modulation

-

Objective: To confirm the modulation of the signaling pathway downstream of the identified target.

-

Methodology:

-

If a kinase target was identified (e.g., AKT2), treat sensitive cells with the compound at various concentrations and time points.

-

Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the kinase and its key downstream substrates (e.g., phospho-AKT, phospho-GSK3β).

-

-

Causality and Interpretation: A dose- and time-dependent decrease in the phosphorylation of the target kinase and its substrates would provide strong evidence for target engagement in a cellular context.

Experimental Protocol 7: Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide direct evidence of target engagement in intact cells.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Detect the amount of the soluble target protein at each temperature by Western blotting.

-

-

Causality and Interpretation: The binding of the compound to its target protein is expected to increase the protein's thermal stability. Therefore, a shift to a higher melting temperature in the presence of the compound is considered direct evidence of target engagement.

Conclusion and Future Directions

The systematic investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By progressing through a logical sequence of phenotypic screening, target identification, and detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. The self-validating nature of this workflow, which incorporates multiple orthogonal assays, ensures the generation of high-confidence data suitable for guiding further preclinical and clinical development.

Future studies should focus on in vivo efficacy studies in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising chemical scaffold.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-(3-Chlorophenyl)pyrazole: Solubility and Stability Studies

Foreword: A Framework for Understanding

For any compound entering the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which a successful therapeutic is built. Properties like solubility and stability govern everything from bioavailability and dosing to formulation and shelf-life. This guide provides researchers, chemists, and formulation scientists with a comprehensive framework for conducting critical solubility and stability studies. We will use 1-(3-Chlorophenyl)pyrazole, a representative heterocyclic scaffold common in medicinal chemistry, as our case study. The methodologies and principles detailed herein are designed to be broadly applicable, providing a robust starting point for the characterization of novel chemical entities. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply informative.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. A compound must dissolve to be absorbed. Understanding its solubility profile across a range of physiologically relevant conditions is a primary step in any development program. We differentiate between two key types of solubility:

-

Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "gold standard" measurement, crucial for biopharmaceutical classification and formulation decisions.

-

Kinetic Solubility: The concentration of a compound at the point it precipitates from a solution upon addition from a concentrated stock (typically DMSO). It is a higher-throughput measurement often used in early discovery for compound ranking.

Experimental Workflow for Solubility Assessment

The logical flow of a solubility assessment is designed to move from high-throughput screening to definitive equilibrium measurements for lead candidates.

Caption: Workflow for comprehensive solubility assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)

This method remains the definitive approach for determining thermodynamic solubility. The core principle is to allow a suspension of the compound to reach equilibrium in a specific medium, after which the saturated supernatant is analyzed.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains) to a series of 2 mL glass vials.

-

Media Addition: To each vial, add 1 mL of the desired test medium (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water).

-

Equilibration: Seal the vials and place them in a shaker/rotator incubator set to a controlled temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours.

-

Scientist's Note: 24-48 hours is a standard starting point. For crystalline compounds with low solubility, equilibrium may take up to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

-

Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for coarse settling. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Critical Step: Avoid disturbing the solid pellet. Using a filter syringe (e.g., 0.22 µm PVDF) can further ensure no solid particulates are transferred, but one must first check for compound adsorption to the filter material.

-

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of this compound.

Illustrative Data Summary:

The following table presents hypothetical solubility data for this compound, as would be generated from the shake-flask protocol.

| Test Medium | pH | Temperature (°C) | Illustrative Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | 25 | 15.5 | Sparingly Soluble |

| Acetate Buffer | 4.5 | 25 | 2.8 | Very Slightly Soluble |

| Phosphate Buffer | 6.8 | 25 | 1.1 | Practically Insoluble |

| Purified Water | ~7.0 | 25 | 1.0 | Practically Insoluble |

| Phosphate Buffer | 6.8 | 37 | 1.8 | Practically Insoluble |

Data is for illustrative purposes only.

Interpretation: The hypothetical data suggests that this compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. This is characteristic of weakly basic compounds, as the pyrazole nitrogen can be protonated. The overall low aqueous solubility (e.g., <10 µg/mL) at physiological pH would classify it as a poorly soluble compound, flagging potential bioavailability challenges that may require enabling formulations like amorphous solid dispersions or lipid-based systems.

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of environmental factors.[1] Forced degradation (or stress testing) is the cornerstone of this process. By subjecting the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidation, light), we can rapidly identify likely degradation products and establish analytical methods capable of resolving them from the parent compound.[2]

Forced Degradation Experimental Design

A well-designed forced degradation study explores multiple degradation pathways in parallel. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Complete degradation provides little information, while no degradation suggests the stress condition was insufficient.

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation of this compound

This protocol outlines typical starting conditions for a forced degradation study. All stressed samples should be compared to an unstressed control solution stored at 4°C in the dark.

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Notes |

| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 - 72 hours | To assess susceptibility to degradation in an acidic environment (e.g., the stomach). Samples should be neutralized before HPLC analysis. |

| Base Hydrolysis | 0.1 N NaOH | 60 °C | 8 - 24 hours | To assess susceptibility to degradation in an alkaline environment. Pyrazole rings can be susceptible to cleavage under harsh basic conditions. Neutralize before analysis. |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Simulates exposure to oxidative stress. Peroxides are common impurities in excipients.[2] The reaction should be quenched (e.g., with sodium bisulfite) if necessary. |

| Thermal | Purified Water | 80 °C | 72 hours | Evaluates the intrinsic thermal stability of the molecule in solution. A solid-state thermal stress (e.g., 80°C dry heat) should also be performed. |

| Photostability | ICH-compliant light box | Room Temp | Per ICH Q1B | Exposes the compound to a defined amount of UV and visible light to assess photosensitivity. A dark control is essential. |

Developing the Stability-Indicating Analytical Method

The lynchpin of a stability study is the analytical method itself. A method is only "stability-indicating" if it can accurately measure the decrease in the concentration of the API and simultaneously resolve it from all its degradation products, impurities, and excipients.

Key Steps:

-

Column & Mobile Phase Screening: Start with a versatile column (e.g., C18, 100 x 4.6 mm, 2.7 µm) and screen mobile phase gradients (e.g., Acetonitrile/Water with 0.1% Formic Acid).

-

Method Optimization: Analyze a pooled mixture of all stressed samples. The goal is to find a gradient that separates the parent peak from all degradant peaks.

-

Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. The spectra across a single peak should be homogenous. Any spectral inhomogeneity suggests a co-eluting impurity or degradant.

-

Mass Spectrometry (LC-MS): Couple the final HPLC method to a mass spectrometer to obtain mass-to-charge (m/z) data for the parent and all degradant peaks. This is the first step in structural elucidation.

Hypothetical Degradation Pathway

Based on the known chemistry of pyrazole derivatives, a plausible degradation pathway under harsh hydrolytic conditions could involve cleavage of the heterocyclic ring.[3] The following diagram illustrates a hypothetical outcome of a forced degradation study.

Caption: Hypothetical degradation pathway for this compound.

Interpretation: In this hypothetical scenario, strong acid hydrolysis leads to the formation of a ring-opened product (Degradant A) with the addition of a water molecule (mass increase of 18 Da). Oxidative stress leads to the formation of an N-oxide (Degradant B), a common metabolic and degradation pathway for nitrogen-containing heterocycles (mass increase of 16 Da). Identifying these structures would require further investigation using high-resolution mass spectrometry (HRMS) and potentially NMR of isolated degradants.

Conclusion

The systematic study of solubility and stability is a non-negotiable phase of pharmaceutical development. By employing the robust, rationale-driven methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of this compound or any new chemical entity. This foundational knowledge is paramount for making informed decisions in medicinal chemistry, navigating formulation challenges, and ultimately ensuring the development of a safe, stable, and efficacious drug product. The protocols and frameworks presented here are designed not as rigid rules, but as a validated starting point for rigorous scientific investigation.

References

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

An In-Depth Technical Guide to the Initial Biological Screening of 1-(3-Chlorophenyl)pyrazole Analogs

The pyrazole ring system is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the pyrazole core allows for extensive structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Within this class, the this compound framework serves as a particularly compelling starting point for novel drug discovery. The incorporation of a chloro-substituent on the N-phenyl ring is a common strategy in medicinal chemistry, as the lipophilic and electron-withdrawing nature of chlorine can significantly enhance membrane permeability and target binding affinity, often leading to improved potency.[1][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for conducting the initial in vitro biological screening of a library of novel this compound analogs. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and efficient evaluation process designed to identify promising lead candidates for further development.

Part 1: Designing the Screening Cascade

The Rationale for a Tiered Approach

Screening a library of novel chemical entities requires a strategic, multi-stage approach to manage resources effectively. A tiered screening cascade is the industry-standard methodology, designed to rapidly identify promising compounds ("hits") from a large collection using broad, high-throughput primary assays, while filtering out inactive or undesirable molecules early in the process.[8][9] This funnel-like approach, beginning with high-capacity screens and progressing to more complex, lower-throughput assays for hit validation and mechanism of action studies, maximizes efficiency and minimizes cost.[10]

Selection of Primary Assays

-

Anticancer Screening: To assess general cytotoxic potential and identify compounds with antiproliferative activity.

-

Antimicrobial Screening: To evaluate efficacy against a representative panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Screening: To measure inhibition of key enzymatic targets, such as Cyclooxygenase-2 (COX-2), a well-established target for pyrazole-based drugs.[13]

The following diagram illustrates this parallel, tiered workflow.

Part 2: Primary Anticancer Screening - Cytotoxicity Profiling

The initial step in evaluating anticancer potential is to determine the general cytotoxicity of the analogs against a panel of human cancer cell lines. This provides crucial data on potency and can offer early indications of selective activity.[14][15] A recommended starting panel includes cell lines from diverse tissue origins, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma), to capture a breadth of potential responses.[6][14]

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a robust and highly reproducible colorimetric method for measuring cell density, making it ideal for high-throughput screening.[16] Its underlying principle is the binding of the bright pink aminoxanthine dye, Sulforhodamine B, to basic amino acid residues of cellular proteins that have been fixed to the microplate.[17] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of viable cells. This method is often preferred over metabolic assays like the MTT assay because it is less prone to interference from compounds that affect cellular metabolism and is more sensitive.[16][18][19]

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds (final concentrations typically ranging from 0.01 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Post-Stain Wash: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance (optical density) at 540 nm using a microplate reader.

Data Presentation and Interpretation

The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the analog required to inhibit cell growth by 50%.

Table 1: Illustrative Cytotoxicity Data for this compound Analogs

| Compound ID | R-Group Modification | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

|---|---|---|---|---|

| PYZ-001 | -H | 15.2 | 22.5 | 18.9 |

| PYZ-002 | -4-OCH₃ | 5.8 | 8.1 | 7.2 |

| PYZ-003 | -4-NO₂ | 0.95 | 1.3 | 1.1 |

| PYZ-004 | -3,4-diCl | 25.1 | > 50 | 30.4 |

| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.06 |

Part 3: Primary Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[11] Pyrazole derivatives have consistently demonstrated promising antibacterial and antifungal activities, making this a critical area for screening.[4][20] A standard initial panel should include representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) pathogens to assess the breadth of activity.[1][11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively assessing antimicrobial activity.[21][22] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] The protocol should adhere to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[24]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each pyrazole analog in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin can be added to aid visualization.

Data Presentation and Interpretation

The MIC values provide a quantitative measure of the potency of each analog against the tested pathogens.

Table 2: Illustrative Antimicrobial MIC Data for this compound Analogs | Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | | :--- | :--- | :--- | :--- | | PYZ-001 | 64 | >128 | >128 | | PYZ-002 | 32 | 64 | 128 | | PYZ-003 | 4 | 8 | 16 | | PYZ-004 | >128 | >128 | >128 | | Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A | | Fluconazole | (Positive Control) | N/A | N/A | 1 |

Part 4: Primary Anti-inflammatory Screening

Many highly successful anti-inflammatory drugs, such as Celecoxib, are built around a pyrazole core and function by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[25] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical therapeutic goal to minimize gastrointestinal side effects.[26] Therefore, a primary screen for COX-2 inhibition is a logical step for this class of compounds.

Protocol 3: In Vitro COX-2 Inhibitor Screening Assay

Commercially available kits provide a reliable and high-throughput method for measuring COX-2 inhibition.[27][28] These assays typically measure the peroxidase component of the COX enzyme. In this reaction, the intermediate product Prostaglandin G2 is reduced to Prostaglandin H2, and a chromogenic or fluorogenic probe is oxidized, producing a measurable signal.[29] The presence of a COX-2 inhibitor reduces the rate of this reaction.

-

Reagent Preparation: Prepare all kit components (assay buffer, probe, cofactor, enzyme) according to the manufacturer's instructions. Keep the diluted COX-2 enzyme on ice.[28]

-

Inhibitor Addition: To the wells of a 96-well opaque plate, add the pyrazole analogs at various concentrations. Include wells for a vehicle control (100% initial activity) and a known selective COX-2 inhibitor like Celecoxib (inhibitor control).[30]

-

Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[27]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Fluorescence Reading: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes using a microplate reader.

-

Calculation: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each analog concentration relative to the vehicle control.

Data Presentation and Interpretation

The primary output is the percent inhibition at a fixed concentration, which can be used to calculate an IC₅₀ value for the most active compounds.

Table 3: Illustrative COX-2 Inhibition Data for this compound Analogs

| Compound ID | % Inhibition @ 10 µM | COX-2 IC₅₀ (µM) |

|---|---|---|

| PYZ-001 | 12.5% | > 50 |

| PYZ-002 | 45.2% | 11.8 |

| PYZ-003 | 89.7% | 0.15 |

| PYZ-004 | 5.6% | > 50 |

| Celecoxib | (Positive Control) | 98.5% | 0.04 |

Part 5: Data Interpretation and Hit Prioritization

Synthesizing the Results

The final step of the primary screening phase is to collate and analyze the data from all three assays. This integrated view allows for the identification of compounds with potent and potentially selective activity. A "hit" is a compound that meets predefined criteria for activity in one or more of the primary assays.

Defining a "Hit"

The criteria for a hit should be established before screening begins. Illustrative criteria could be:

-

Anticancer Hit: An analog with an IC₅₀ < 5 µM against at least one cancer cell line.

-

Antimicrobial Hit: An analog with an MIC ≤ 16 µg/mL against any of the tested microbial strains.

-

Anti-inflammatory Hit: An analog with a COX-2 IC₅₀ < 1 µM.

Based on the illustrative data in the tables, compound PYZ-003 would be a clear multifaceted hit, showing strong activity across all three primary screens.

Next Steps

Compounds prioritized as hits move forward into secondary screening. These follow-up studies are designed to validate the primary results and further characterize the compound's biological profile. This may include:

-

Mechanism of Action Studies: (e.g., cell cycle analysis, apoptosis assays for anticancer hits).

-

Selectivity Profiling: (e.g., screening against a broader panel of cancer cell lines, testing against the COX-1 isoform to confirm selectivity).

-

In Vivo Efficacy Models: Advancing the most promising and well-characterized leads into animal models of cancer, infection, or inflammation.[31][32]

This structured and logically-driven screening cascade ensures that the most promising this compound analogs are identified efficiently, providing a solid foundation for subsequent lead optimization and preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. High-throughput screening - Wikipedia [en.wikipedia.org]

- 10. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]

- 15. kosheeka.com [kosheeka.com]

- 16. SRB Viability/Cytotoxicity Assay Kit - VitroVivo Biotech [vitrovivo.com]

- 17. tiarisbiosciences.com [tiarisbiosciences.com]

- 18. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apec.org [apec.org]

- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 24. woah.org [woah.org]

- 25. benchchem.com [benchchem.com]

- 26. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. assaygenie.com [assaygenie.com]

- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. ijpsjournal.com [ijpsjournal.com]

- 32. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in Substituted Pyrazole Systems

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals.[1][2] A critical, and often challenging, aspect of pyrazole chemistry is the phenomenon of prototropic tautomerism.[3][4][5] This refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two or more isomeric forms.

The position of this equilibrium is not static; it is exquisitely sensitive to the electronic nature of substituents on the pyrazole ring, the polarity of the solvent, temperature, and the physical state (solution vs. solid).[3][4] Understanding and predicting the predominant tautomeric form is paramount for researchers in drug development, as different tautomers can exhibit distinct biological activities, physicochemical properties, and reactivity.[2][3][4] This guide provides an in-depth exploration of the factors governing tautomerism in substituted pyrazole systems, coupled with practical experimental and computational methodologies for its characterization.

The Fundamentals of Pyrazole Tautomerism

Unsubstituted pyrazole exists as a mixture of two identical tautomers, rapidly interconverting in solution.[3] However, when substituents are introduced at the C3 or C5 positions, the two tautomeric forms become non-identical, and one form may be favored over the other. This is known as annular tautomerism.[3][4]

The proton transfer process in pyrazoles is predominantly an intermolecular event, often mediated by solvent molecules.[3][4] The energy barrier for intramolecular proton transfer is significantly high (around 50 kcal/mol), making it a less favorable pathway.[3][4] In contrast, the intermolecular process has a much lower activation energy, typically in the range of 10-14 kcal/mol.[3]

Key Factors Influencing Tautomeric Equilibrium

Substituent Effects: Electronic and Steric Influences

The nature of the substituents at the C3 and C5 positions is arguably the most critical factor in determining the tautomeric preference. Both electronic and steric effects come into play.

Electronic Effects:

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the pyrazole ring, such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the proton resides on the nitrogen atom adjacent to the substituent (the N1-H tautomer when the substituent is at C5, or the N2-H tautomer when the substituent is at C3).[3][6] This is because the EDG can stabilize the adjacent pyridine-like nitrogen (sp² hybridized) through resonance or inductive effects.

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like -NO₂, -COOH, and -CHO generally favor the tautomer where the proton is on the nitrogen atom further away from the substituent.[3][6][7] This arrangement minimizes the electrostatic repulsion between the electron-deficient carbon attached to the EWG and the acidic N-H proton.

| Substituent Type | Position | Favored Tautomer | Rationale |

| Electron-Donating (e.g., -NH₂, -CH₃) | C3/C5 | Proton on adjacent nitrogen | Stabilization of the pyridine-like nitrogen |

| Electron-Withdrawing (e.g., -NO₂, -COOH) | C3/C5 | Proton on distant nitrogen | Minimization of electrostatic repulsion |

Steric Effects:

Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of solvent molecules required for intermolecular proton transfer. Furthermore, large groups may favor the tautomer that minimizes steric strain within the molecule and in its interactions with the surrounding medium.

Solvent Effects: Polarity and Hydrogen Bonding Capability

The solvent environment plays a crucial role in modulating the tautomeric equilibrium.[3][4] The dielectric constant and the ability of the solvent to act as a hydrogen bond donor or acceptor are key determinants.

-

Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with both the N-H proton and the lone pair of the sp² nitrogen of the pyrazole. This can lower the energy barrier for intermolecular proton transfer and influence the position of the equilibrium.[3]

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors. They can stabilize the N-H proton through hydrogen bonding, potentially shifting the equilibrium.[3][8] For instance, in some cases, polar aprotic solvents can slow down the rate of tautomeric interconversion to the point where distinct signals for each tautomer can be observed in NMR spectroscopy.[3]

-

Nonpolar Solvents: In nonpolar solvents, pyrazole derivatives often self-associate through intermolecular hydrogen bonding, forming dimers, trimers, or higher-order aggregates.[3][8][9] This self-association can significantly influence the observed tautomeric ratio.

Logical Relationship: Factors Influencing Pyrazole Tautomerism

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

A Researcher's Guide to Quantum Chemical Calculations for 1-(3-Chlorophenyl)pyrazole: From First Principles to Drug Design Insights

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-(3-Chlorophenyl)pyrazole, a molecular scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are integral to numerous clinically successful drugs, making a deep understanding of their electronic structure and physicochemical properties paramount for rational drug design.[1][2][3] This document moves beyond a simple recitation of methods, offering a narrative grounded in the principles of computational chemistry to explain the causality behind procedural choices. We will delve into the application of Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of this compound, providing researchers, scientists, and drug development professionals with a robust, self-validating protocol. The methodologies detailed herein are designed to furnish actionable insights, bridging the gap between theoretical calculations and practical application in the pharmaceutical sciences.

Introduction: The Pyrazole Scaffold and the Imperative for Computational Scrutiny

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib.[2][3] The this compound variant introduces specific electronic and steric features via the chlorophenyl substituent, which can critically influence its interaction with biological targets. Understanding how this substitution pattern modulates the molecule's reactivity, intermolecular interactions, and overall pharmacophore is essential for optimizing lead compounds.

Empirical, trial-and-error approaches to drug discovery are increasingly being supplanted by computational methods that allow for a molecular-level understanding of drug candidates before synthesis.[1][4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in this regard.[5][6][7] DFT offers a favorable balance of computational cost and accuracy, enabling the prediction of key molecular properties such as geometric parameters, electronic structure, and reactivity descriptors.[8] This guide will walk through the theoretical and practical steps to perform these calculations, transforming a simple 2D structure into a rich, multi-dimensional dataset for informed drug design.

Theoretical & Methodological Framework

The foundation of our investigation is Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density.[8] This approach is computationally more efficient than traditional wave-function-based methods while providing highly accurate results for a wide range of molecular systems.[4][5]

The Choice of Functional and Basis Set: A Deliberate Decision

The accuracy of any DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. For organic molecules like this compound, hybrid functionals are often the most effective. We will employ the B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. This choice is a well-established standard, providing reliable results for geometries and electronic properties for a vast range of systems.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] We will utilize the 6-31G(d,p) (also written as 6-31G**) basis set. Let's deconstruct this choice:

-

6-31G : This is a "split-valence" basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, and fewer functions for the core electrons. This provides flexibility where it's most needed.

-

(d,p) : These are "polarization functions." The d adds d-orbitals to heavy (non-hydrogen) atoms, and the p adds p-orbitals to hydrogen atoms.[10] These functions allow for greater flexibility in the spatial distribution of electrons, which is crucial for accurately describing chemical bonds and non-covalent interactions. For a molecule with polar bonds like C-Cl and C-N, their inclusion is non-negotiable for achieving meaningful results.

-

For higher accuracy, especially for spectroscopic properties, one might consider larger basis sets like the correlation-consistent sets (e.g., cc-pVTZ).[9][11][12] However, for initial structural and electronic analysis, 6-31G(d,p) represents the gold standard for balancing accuracy with computational efficiency.[10]

Computational Workflow: A Self-Validating Protocol

The following diagram illustrates the logical flow of the computational protocol. This workflow is designed to be self-validating, ensuring that the calculated properties correspond to a true, stable molecular conformation.

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocols: Step-by-Step Execution

The following protocol outlines the necessary steps using syntax common to the Gaussian software package, one of the most widely used programs in computational chemistry.[13][14][15][16] Similar commands and principles apply to other software like ORCA or GAMESS.[17][18][19][20][21][22][23][24][25]

Step 1: Building the Initial Structure

-

Use a molecular editor (e.g., GaussView[16], Avogadro, ChemDraw) to build the this compound molecule.

-

Perform a preliminary "clean-up" or molecular mechanics optimization within the builder to generate a reasonable starting geometry.

-

Save the coordinates as a .xyz or .gjf (Gaussian Input File) format.

Step 2: Geometry Optimization and Frequency Analysis

-